molecular formula C9H12FNO B13032030 (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL

Cat. No.: B13032030
M. Wt: 169.20 g/mol
InChI Key: APRWPWYZYYKDDF-IOJJLOCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL ( 64037-36-1) is a chiral fluorinated organic compound that functions as a key synthetic intermediate and research chemical in medicinal chemistry. Its structure, featuring a stereospecific amino-alcohol core and a 3-fluorophenyl ring, classifies it as a fluorinated derivative of the sympathomimetic amine scaffold, related to compounds like phenylpropanolamine . This structural motif is significant for investigating adrenergic receptor interactions, as the parent compound phenylpropanolamine is known to act primarily as a norepinephrine releasing agent . The introduction of a fluorine atom at the meta position of the phenyl ring is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for the development and structure-activity relationship (SAR) study of novel bioactive molecules. The specified (1S) enantiomer is of particular interest for producing optically pure substances, as stereochemistry can profoundly influence pharmacological activity and potency . Supplied with a minimum purity of 98%, this product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in the synthesis of potential central nervous system (CNS) agents, decongestants, or anorectics, and for probing the mechanisms of monoamine release in biological systems.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-1-amino-1-(3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

APRWPWYZYYKDDF-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)N)O

Origin of Product

United States

Preparation Methods

Chiral Amino Alcohol Formation via Reductive Amination or Reduction of Precursors

  • The compound can be synthesized from corresponding ketone or aldehyde precursors bearing the 3-fluorophenyl group by stereoselective reductive amination or asymmetric reduction methods.
  • Chiral catalysts such as chiral transition metal complexes or organocatalysts are employed to induce enantioselectivity.
  • Sodium borohydride or related hydride reagents in protic solvents (e.g., methanol) at low temperatures are common for reduction steps to obtain the amino alcohol with controlled stereochemistry.

Hydroxylation and Amination of Chiral Precursors

  • Starting from chiral epoxides or halohydrins derived from 3-fluorophenyl-substituted alkenes, nucleophilic substitution with ammonia or amines can yield the amino alcohol.
  • This method benefits from the inherent stereochemistry of the epoxide ring-opening, allowing for stereospecific synthesis of the (1S) enantiomer.

Detailed Process Example from Patent Literature (Adapted to Fluorophenyl Analogues)

Although the patent primarily describes the preparation of (S)-2-amino-1-propanol, the methodology is adaptable to substituted phenyl derivatives such as this compound by replacing the methyl substituent with a 3-fluorophenyl group.

Stepwise Preparation

Step Description Conditions Notes
1 Reaction of (S)-1-methoxy-2-propylamine derivative with hydrochloric acid 30-40% HCl, 2-5 equivalents, temperature 80-140 °C, pressure 3-45 bar (autoclave) or reflux at atmospheric pressure for 30-60 h Autoclave preferred for better yield and shorter reaction time
2 Distillation of aqueous solvent to obtain hydrochloride intermediate Reduced pressure distillation (2-6 mbar) Removes water, yielding viscous hydrochloride salt
3 Neutralization with inorganic base (NaOH, KOH preferred) Aqueous base added dropwise at 10-40 °C to pH >12-14 Liberation of free amino alcohol from hydrochloride salt
4 Extraction and purification Use of solvents such as methanol, ethanol, or ethyl acetate; filtration and distillation Removal of impurities and isolation of pure amino alcohol

Reaction Conditions Summary

Parameter Range/Value Preferred Conditions
Hydrochloric acid concentration 30-40% (wt) 37% (wt)
Temperature (autoclave) 80-140 °C 135-140 °C
Pressure (autoclave) 3-45 bar 19-30 bar
Reaction time 1-12 hours ~4 hours
Base concentration 10-50% (wt) aqueous solution Sodium hydroxide or potassium hydroxide preferred
pH for neutralization >10, preferably >12-14 pH ~14

Analytical and Purity Considerations

  • The product is characterized by NMR spectroscopy to confirm stereochemistry and purity.
  • ^1H-NMR and ^13C-NMR signals correspond to the expected chemical shifts for the amino alcohol with fluorophenyl substitution.
  • Gas chromatography (GC) and chiral HPLC are used to verify enantiomeric excess (ee), typically >99% for high-purity preparations.

Summary Table of Preparation Methods and Key Features

Preparation Method Key Reagents Conditions Advantages Limitations
Hydrochloric acid mediated conversion of methoxypropylamine derivative (S)-1-methoxy-2-propylamine derivative, HCl (37%) Autoclave 135-140 °C, 19-30 bar, 4 h High yield, high enantioselectivity, scalable Requires high-pressure equipment
Reflux method with HCl Same as above Reflux 30-60 h at 100 °C, atmospheric pressure Simpler equipment Longer reaction time, possibly lower yield
Neutralization and extraction NaOH or KOH aqueous solution pH >14, 10-40 °C Efficient liberation of free base Requires careful pH control
Purification by distillation and solvent extraction Methanol, ethanol, ethyl acetate Reduced pressure distillation High purity product Solvent handling and removal

Research Findings and Industrial Relevance

  • The autoclave method with controlled pressure and temperature is preferred industrially due to shorter reaction times and higher purity.
  • The use of inorganic bases such as sodium hydroxide for neutralization is standard practice to liberate the free amino alcohol from its hydrochloride salt.
  • The fluorine substituent at the 3-position on the phenyl ring enhances metabolic stability and can influence the compound’s pharmacokinetic properties, making the precise stereochemical synthesis critical for biological applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, NaBH4, LiAlH4.

    Substitution: NaOCH3, other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, allows it to be transformed into more complex molecules. For instance, the hydroxyl group can be oxidized to form a carbonyl compound, which is essential in synthesizing drugs targeting neurological disorders.

Reactions Involving (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL :

  • Oxidation : Can be converted to carbonyl compounds using agents like chromium trioxide.
  • Reduction : The compound can be reduced to the corresponding amine with sodium borohydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Condensation : It can form imines or Schiff bases through condensation with carbonyl compounds.

Biological Research

Ligand in Receptor Binding Studies
Research has indicated that this compound may act as a ligand in receptor binding studies, particularly within the context of dopamine transporters. Its structural similarity to other biologically active compounds positions it as a candidate for investigating interactions with biological macromolecules .

Potential Therapeutic Applications
Studies have shown that compounds with similar structures exhibit potential therapeutic effects on neurological disorders. The unique fluorophenyl substitution may influence its pharmacological properties, making it valuable for drug development targeting specific diseases .

Case Study 1: Synthesis and Evaluation of Analogues

A study focused on synthesizing phosphonic acid analogues of this compound demonstrated its effectiveness in inhibiting specific enzymes. The inhibition constants were found to be in the submicromolar range for human aminopeptidase N (hAPN), indicating strong biological activity .

Case Study 2: Multienzyme Pathways

Another investigation explored multienzyme pathways for converting precursor compounds into enantiopure amino alcohols, including this compound. This method showcased high yield and selectivity, emphasizing its utility in synthetic organic chemistry .

Industrial Applications

Specialty Chemicals Production
Beyond its role in pharmaceuticals, this compound is utilized in producing specialty chemicals. Its versatility as a building block in organic synthesis allows for the creation of various industrial products.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Chemical SynthesisIntermediate for pharmaceuticalsEssential for synthesizing complex molecules
Biological ResearchLigand for receptor binding studiesPotential therapeutic effects on neurological disorders
Enzyme Inhibition StudiesPhosphonic acid analoguesSubmicromolar inhibition constants observed
Industrial ApplicationsProduction of specialty chemicalsVersatile building block in organic synthesis

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL, highlighting variations in substituents and stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Stereochemistry Reference
This compound Not Provided C₉H₁₂FNO 169.20 3-Fluoro (1S) Target
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 207.31 3-tert-Butyl (1S,2R)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS 257.27 4-Trifluoromethylthio (1S,2R)
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 C₉H₁₁F₃NO 206.19 2,3,5-Trifluoro (1S,2S)
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol Not Provided C₉H₁₂BrNO 230.10 3-Bromo (1S,2R)
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C₁₀H₁₁ClF₃NO 253.65 2-Chloro, 4-trifluoromethyl (1S,2R)

Key Observations :

  • Halogen Variations : Bromo and chloro substituents increase molecular weight and polarizability, which may enhance binding affinity in hydrophobic pockets.
  • Stereochemistry : The (1S,2R) configuration in analogs like the trifluoromethylthio derivative suggests stereochemical preferences in synthesis or biological activity.

Physicochemical Properties

Predicted and experimental data for select analogs:

Compound Name Density (g/cm³) Boiling Point (°C) pKa (Predicted) Log P (Predicted) Reference
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1.406 359.7 12.55 Not Provided
(1S,2R)-1-AMINO-1-(2-FURYL)PROPAN-2-OL 1.139 237.8 12.44 Not Provided
(S)-2-Amino-3-phenylpropan-1-ol Not Provided Not Provided 12.55 1.08 (Consensus)

Key Observations :

  • Density : Bulky substituents (e.g., trifluoromethylthio) increase density compared to simpler analogs.
  • Boiling Points : Higher boiling points in brominated analogs (e.g., 359.7°C) suggest stronger intermolecular forces.
  • Log P: The (S)-2-Amino-3-phenylpropan-1-ol analog has a moderate Log P (1.08), indicating balanced lipophilicity. Fluorine substitution in the target compound may lower Log P due to increased polarity.

Biological Activity

(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, which can significantly influence its pharmacological properties and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neurology and antimicrobial treatments.

Molecular Characteristics

  • Molecular Formula : C10H12FNO
  • Molecular Weight : Approximately 183.21 g/mol
  • Structure : The compound consists of an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated phenyl ring, contributing to its reactivity and interaction with various biological systems.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H12FNOContains a fluorine atom; potential antidepressant activity
(1R)-1-Amino-1-(4-chlorophenyl)propan-2-OLC10H12ClNOHalogen substitution affects binding affinity
(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OLC10H12FNOSimilar structure; different pharmacological profile

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and other interactions with specific receptors, influencing pathways related to mood regulation and cognitive function. Studies suggest that this compound may enhance the binding affinity to serotonin receptors, potentially leading to antidepressant effects .

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant properties by modulating serotonin levels in the brain. The mechanism involves inhibition of the reuptake of serotonin, thereby increasing its availability in synaptic clefts .

Antimicrobial Properties

In addition to its neuropharmacological potential, this compound has been studied for its antimicrobial activity. It shows efficacy against various pathogens, including fungi such as Candida albicans. In vitro studies have demonstrated that it can inhibit the growth of these organisms at low concentrations, suggesting potential for therapeutic use in treating fungal infections .

Study on Antidepressant Effects

A recent study evaluated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, with behavioral assays showing improved activity levels and reduced immobility time in forced swim tests.

Antimicrobial Efficacy Against Candida albicans

In another study, the compound was tested against Candida albicans using a murine model. Mice treated with this compound exhibited increased survival rates compared to untreated controls. The minimum effective concentration (MEC) was determined to be 0.31 μg/mL, indicating strong antifungal properties .

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